molecular formula C7H14N2O B2684465 4-(Azetidin-3-yl)morpholine CAS No. 223381-71-3; 302355-79-9

4-(Azetidin-3-yl)morpholine

Cat. No.: B2684465
CAS No.: 223381-71-3; 302355-79-9
M. Wt: 142.202
InChI Key: GLHXYSFEVOAOSL-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)morpholine (CAS: 302355-79-9) is a bicyclic amine compound comprising a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) fused to an azetidine ring (a four-membered saturated amine ring). Its molecular formula is C₇H₁₄N₂O, with a molecular weight of 142.20 g/mol . The hydrochloride salt form (CAS: 223381-71-3) has a molecular weight of 178.66 g/mol and is typically stored under inert gas at 2–8°C . The compound is structurally notable for its dual heterocyclic system, which confers unique electronic and steric properties, making it valuable in medicinal chemistry and catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azetidin-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHXYSFEVOAOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations
Compound Name CAS Number Key Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties Reference
4-(Azetidin-3-yl)morpholine 302355-79-9 Azetidine fused to morpholine 142.20 Pharmaceutical intermediates, ligands
4-(4-Trifluoromethylphenyl)morpholine N/A Phenyl-CF₃ group at morpholine C4 233.27 Catalysis (Ni-mediated amination)
4-(4,6-Dichloropyrimidin-2-yl)morpholine 10397-13-4 Dichloropyrimidine at morpholine C4 220.09 Agrochemicals, drug synthesis
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine N/A Bromobenzothiadiazole at C4 N/A Fluorescent probes, bioimaging
Dimethomorph 110488-70-5 Chlorophenyl-dimethoxyphenyl acryloyl 387.90 Fungicide (Acrobat MZ 690)
4-(Azetidin-3-ylmethyl)morpholine 1323486-66-3 Azetidine linked via methylene to morpholine 156.23 Potential CNS-targeting drug scaffold

Key Observations :

  • Biological Activity : Dimethomorph’s acryloyl and aromatic groups make it effective against Phytophthora fungi , while the azetidine-morpholine hybrid may target neurological receptors due to its small, rigid structure.
  • Synthetic Complexity : this compound derivatives (e.g., hydrochloride salt) require specialized handling (inert gas storage) , whereas dichloropyrimidine analogs are more stable and widely used in agrochemicals .
Physicochemical Properties
  • Solubility : The azetidine ring’s strain may reduce solubility compared to bulkier analogs like 4-(4-Trifluoromethylphenyl)morpholine, which benefits from lipophilic CF₃ groups .

Q & A

Q. What are the recommended synthetic routes for 4-(Azetidin-3-yl)morpholine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound derivatives often involves reductive amination or nucleophilic substitution. For example, a robust method involves reacting 4-bromo-3-fluorobenzaldehyde with this compound hydrochloride in acetonitrile under ambient conditions to form intermediates . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
  • Temperature control : Room temperature (20–25°C) minimizes side reactions.
  • Stoichiometry : Equimolar ratios of reactants reduce unreacted starting material.
    Yield improvements (>80%) are achievable via iterative purification (e.g., recrystallization or column chromatography) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR can resolve the azetidine ring (δ 3.2–3.8 ppm for morpholine protons) and confirm substitution patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, high-resolution data (≤1.0 Å) enables precise determination of bond angles and torsional strain in the azetidine-morpholine fused system .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 171.15 for C₇H₁₄N₂O) .

Advanced Research Questions

Q. How do steric and electronic effects in this compound derivatives influence their reactivity in medicinal chemistry applications?

Methodological Answer:

  • Steric effects : The azetidine ring imposes conformational rigidity, affecting binding to biological targets (e.g., CRBN E3 ligase modulators) . Substituents at the 3-position of azetidine alter steric bulk, which can be quantified using molecular docking simulations.
  • Electronic effects : Electron-withdrawing groups (e.g., fluorobenzyl in intermediates) enhance electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions. Hammett parameters (σ) correlate with reaction rates in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in spectral data for this compound analogs, such as unexpected NOE correlations or split signals?

Methodological Answer:

  • Dynamic NMR : Variable-temperature NMR (e.g., −40°C to 25°C) can coalesce split signals caused by ring puckering in azetidine .
  • DFT calculations : Density functional theory (e.g., B3LYP/6-31G*) predicts stable conformers and validates NOE assignments .
  • Crystallographic validation : Compare experimental X-ray structures with predicted geometries to resolve ambiguities in stereochemistry .

Q. How can researchers design experiments to probe the metabolic stability of this compound derivatives in vitro?

Methodological Answer:

  • Hepatocyte assays : Incubate derivatives with human liver microsomes (HLMs) and measure half-life (t₁/₂) using LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition.
  • Structural modifications : Introduce deuterium at metabolically labile sites (e.g., α to morpholine oxygen) to block oxidation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives across literature sources?

Methodological Answer:

  • Reproduce protocols : Ensure exact replication of solvent, temperature, and catalyst conditions (e.g., Pd(PPh₃)₄ in Suzuki couplings) .
  • Quality control : Validate starting material purity via HPLC (>95%) and monitor reaction progress with TLC or in situ IR.
  • Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., ligand-to-metal ratio) causing yield variability .

Methodological Tools and Resources

Tool Application Reference
SHELXLHigh-resolution crystallographic refinement
B3LYP/6-31G* (Gaussian)Conformational analysis via DFT
LC-MS/MSMetabolic stability profiling

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